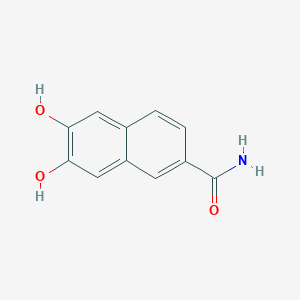

6,7-Dihydroxy-2-naphthamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

146515-37-9 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

6,7-dihydroxynaphthalene-2-carboxamide |

InChI |

InChI=1S/C11H9NO3/c12-11(15)7-2-1-6-4-9(13)10(14)5-8(6)3-7/h1-5,13-14H,(H2,12,15) |

InChI Key |

PXGLKMVBMFGFCW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2=CC(=C(C=C21)O)O)C(=O)N |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)O)O)C(=O)N |

Synonyms |

2-Naphthalenecarboxamide, 6,7-dihydroxy- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6,7 Dihydroxy 2 Naphthamide and Naphthamide Scaffold Derivatives

Strategies for Naphthamide Bond Formation and Amidation Reactions

The formation of the amide bond in naphthamides is a critical step in their synthesis. Traditional methods often involve the coupling of a carboxylic acid with an amine, which typically requires pre-activation of the carboxylic acid moiety. researchgate.net While effective, these methods can generate significant waste. researchgate.net Consequently, more sustainable and efficient amidation reactions are continuously being developed.

Recent advancements have focused on direct C-H amidation and the use of novel reagents and catalysts. For instance, rhodium(III)-catalyzed C-H amidation of naphthalene (B1677914) monoimides using dioxazolones as the amide source provides a direct route to ortho-amino naphthalene derivatives. researchgate.netacs.org This method is notable for its direct formation of a C-N bond at the ortho-position. researchgate.netacs.org Another approach involves the use of a naphthalenecarboxylic acid halide compound reacted with ammonium (B1175870) acetate (B1210297) in a solvent with an ether bond, which has been shown to produce naphthalene carboxylic acid amide compounds in high yields. google.com

Furthermore, the development of biocatalytic routes offers a green alternative for amide bond formation. ATP-dependent amide bond synthetases (ABSs), such as McbA from Marinactinospora thermotolerans, have demonstrated broad substrate acceptance, including naphthoic acid, facilitating the synthesis of various amide products. mdpi.comresearchgate.net These enzymatic methods often operate under mild conditions and can significantly shorten synthetic routes. mdpi.com

A variety of methods for naphthamide synthesis are summarized below:

| Method | Reagents/Catalyst | Key Features | Reference |

| Rh(III)-Catalyzed C-H Amidation | Dioxazolones, Rh(III) catalyst | Direct ortho-C-H amidation of naphthalene monoimides. | researchgate.netacs.org |

| Amidation of Naphthalenecarboxylic Acid Halide | Ammonium acetate, Ether-based solvent | High yield of naphthalenecarboxylic acid amide. | google.com |

| Biocatalytic Amidation | ATP-dependent amide bond synthetase (e.g., McbA) | Broad substrate scope, including naphthoic acid; mild reaction conditions. | mdpi.comresearchgate.net |

| Thermal Coupling | l-pyroglutamic acid | Solventless reaction to form a mono-pyroglutanilide derivative. | mdpi.com |

| Palladium-Catalyzed Carboannulation | Palladium acetate, triphenylphosphine, triethylamine | Synthesis of substituted naphthalenes from internal alkynes and o-allylaryl halides. | thieme-connect.com |

Regioselective Hydroxylation and Naphthalene Core Functionalization Techniques

Achieving regioselective hydroxylation and functionalization of the naphthalene core is crucial for synthesizing specifically substituted derivatives like 6,7-dihydroxy-2-naphthamide. The naphthalene core is a key structure in many bioactive compounds, making its targeted functionalization a significant area of chemical research. researchgate.netanr.fr

Several strategies have been developed to control the position of functional groups on the naphthalene ring. The use of directing groups in C-H functionalization reactions is a common and effective approach. researchgate.net For instance, the carbonyl group can be used as a directing group to achieve regioselective functionalization of 1-carbonylnaphthalenes. anr.fr

The regioselective hydroxylation of naphthalene can be influenced by substituents already present on the ring. For example, the hydroxylation of β-substituted naphthalenes with metachloroperbenzoic acid, catalyzed by a manganese porphyrin complex, shows that electron-donating substituents direct hydroxylation to the 1α position, while electron-withdrawing groups favor the 4α position. researchgate.net The electronic effect of the substituent plays a more significant role than steric effects in determining the regioselectivity. researchgate.net

Acid-dependent regioselective hydroxylation of naphthalene with hydrogen peroxide can yield either 1- or 2-naphthol (B1666908) with high selectivity, demonstrating the influence of reaction conditions on the outcome. acs.org Furthermore, microbial oxidation presents a biological route to dihydroxynaphthalene isomers. For instance, the mutant strain Pseudomonas fluorescens TTC1 can oxidize 1- and 2-naphthols to various dihydroxynaphthalene isomers through unstable dihydrodiol intermediates. researchgate.net

The synthesis of specific dihydroxynaphthalene derivatives, such as 1,6- and 1,7-dihydroxynaphthalenes, can be achieved through methods like the adamantylation of dihydroxynaphthalenes, which provides starting materials for further synthesis. nih.gov The synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid has been accomplished from 4-hydroxy-3,5-dimethoxybenzaldehyde via a Stobbe tetralone carboxylic acid synthesis. rsc.org

Key techniques for regioselective functionalization are highlighted in the table below:

| Technique | Reagents/Conditions | Outcome | Reference |

| Substituent-Directed Hydroxylation | metachloroperbenzoic acid, F20TPPMnCl catalyst | Regioselective hydroxylation based on electronic effects of β-substituents. | researchgate.net |

| Acid-Dependent Hydroxylation | Hydrogen peroxide, acid | High selectivity for 1- or 2-naphthol depending on acid conditions. | acs.org |

| Microbial Oxidation | Pseudomonas fluorescens TTC1 | Synthesis of various dihydroxynaphthalene isomers from naphthols. | researchgate.net |

| C-H Functionalization | Directing groups (e.g., carbonyl) | Regioselective introduction of functional groups. | researchgate.netanr.fr |

| Stobbe Tetralone Carboxylic Acid Synthesis | 4-hydroxy-3,5-dimethoxybenzaldehyde | Synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid. | rsc.org |

Chemoenzymatic Synthetic Approaches for Related Dihydroxynaphthoate Structures

Chemoenzymatic synthesis combines the advantages of chemical and biological catalysis to create efficient and selective routes to complex molecules. nih.govmdpi.commdpi.com This approach is particularly valuable for the synthesis of chiral compounds and natural products containing dihydroxynaphthoate structures. nih.govrsc.org Biocatalysis offers superior regio-, stereo-, and enantioselectivity, often under mild reaction conditions, which can shorten multi-step syntheses. mdpi.com

One notable example is the chemoenzymatic total synthesis of nodulones C and D. This process involves the chemical synthesis of biosynthetic precursors followed by a regio- and stereoselective reduction using a NADPH-dependent tetrahydroxynaphthalene reductase from Magnaporthe grisea. rsc.org

Genome mining has also been employed to discover novel biocatalysts. For instance, two cytochrome P450 enzymes, CYP199A1 and CYP199A2, were identified and found to hydroxylate 2-naphthoic acid to 7- and 8-hydroxy-2-naphthoic acids. nih.gov These enzymes, when used in a whole-cell biocatalyst system, provide an environmentally friendly method for producing hydroxynaphthoic acids. nih.gov

Engineered enzymes also play a crucial role. An engineered P450BM3 has been used for the H2O2-dependent selective hydroxylation of naphthalene, demonstrating the potential of protein engineering to develop practical biocatalysts for aromatic hydrocarbon hydroxylation. worldscientific.com Furthermore, biocatalysis is increasingly used in the Swiss manufacturing environment for the production of small molecule drugs and their intermediates, highlighting its industrial relevance. mdpi.com

The following table summarizes key chemoenzymatic approaches for related dihydroxynaphthoate structures:

| Enzyme/System | Substrate | Product(s) | Key Features | Reference |

| Tetrahydroxynaphthalene reductase (Magnaporthe grisea) | Putative biosynthetic substrates | (R)-nodulone C, cis-nodulone D | Regio- and stereoselective reduction. | rsc.org |

| CYP199A1 and CYP199A2 (P450s) | 2-Naphthoic acid | 7- and 8-hydroxy-2-naphthoic acids | Environmentally friendly hydroxylation. | nih.gov |

| Engineered P450BM3 | Naphthalene | Hydroxylated naphthalene | H2O2-dependent selective hydroxylation. | worldscientific.com |

| Pseudomonas fluorescens N3 (mutant strain TTC1) | 1- and 2-naphthols | Dihydroxynaphthalene isomers | Microbial oxidation via dihydrodiol intermediates. | researchgate.net |

Sophisticated Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 6,7-Dihydroxy-2-naphthamide, both ¹H and ¹³C NMR would provide definitive evidence for its structural integrity.

Based on the molecule's structure, which features five distinct aromatic protons and two hydroxyl protons, the ¹H NMR spectrum is predicted to display seven signals in a deuterated solvent like DMSO-d₆. The protons of the naphthalene (B1677914) ring system would appear in the aromatic region (typically 6.5-8.5 ppm), with their specific chemical shifts and coupling patterns (doublets, singlets) dictated by their positions relative to the electron-donating hydroxyl groups and the electron-withdrawing amide group. The two hydroxyl (OH) protons and the two amide (NH₂) protons would likely appear as broad singlets that are exchangeable with D₂O.

The ¹³C NMR spectrum would complement this by identifying all 11 unique carbon atoms in the molecule. Carbons bonded to electronegative oxygen and nitrogen atoms, such as the carbonyl carbon of the amide and the carbons bearing the hydroxyl groups, would be shifted significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are theoretical predictions based on the chemical structure. Actual experimental values may vary.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.5 - 8.5 | 105 - 135 |

| Aromatic C-OH | - | 145 - 155 |

| Aromatic C-C | - | 120 - 140 |

| Amide C=O | - | 165 - 175 |

| Hydroxyl O-H | 9.0 - 10.0 (in DMSO) | - |

| Amide N-H | 7.0 - 8.0 (in DMSO) | - |

Advanced Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS), are critical for determining the elemental composition and molecular weight of a compound with high precision. For this compound (molecular formula C₁₁H₉NO₃), HRMS would confirm the exact mass of the molecular ion. nih.gov

The expected monoisotopic mass is 203.05824 g/mol . nih.gov The mass spectrum would show a prominent molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization). Fragmentation analysis, often aided by tandem MS (MS/MS), would reveal characteristic cleavage patterns. Expected fragmentation could include the loss of the amide group (-NH₂) or the carbonyl group (-C=O), providing further corroboration of the molecular structure.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Expected Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | nih.gov |

| Molecular Weight | 203.19 g/mol | nih.gov |

| Exact Monoisotopic Mass | 203.05824 g/mol | nih.gov |

| Predicted Key Fragments | [M-NH₂]⁺, [M-CONH₂]⁺ | - |

Vibrational Spectroscopy (IR, FT-IR, Raman) for Functional Group Identification and Tautomerism Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by distinct bands corresponding to the hydroxyl, amide, and aromatic moieties.

Key expected absorptions would include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the two phenolic hydroxyl groups, indicative of hydrogen bonding.

N-H stretching: One or two sharp peaks around 3100-3500 cm⁻¹ for the primary amide (-NH₂).

C=O stretching: A strong, sharp absorption band around 1640-1680 cm⁻¹ characteristic of the amide carbonyl group.

C=C stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region, corresponding to the aromatic naphthalene ring.

C-O stretching: Bands in the 1000-1250 cm⁻¹ region for the phenolic C-O bonds.

These techniques are also powerful for studying tautomerism, although significant tautomeric forms are not expected for this particular stable aromatic structure.

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretch, H-bonded | 3200 - 3600 (broad) |

| Amide N-H | Stretch | 3100 - 3500 |

| Amide C=O | Stretch | 1640 - 1680 (strong) |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Phenolic C-O | Stretch | 1000 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chemo-sensing Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its chromophore system. The extended π-conjugated system of the dihydroxynaphthalene core in this compound is expected to produce strong absorptions in the UV region.

The spectrum would likely exhibit multiple absorption bands characteristic of π → π* transitions within the aromatic naphthalene ring. The presence of auxochromes—the electron-donating hydroxyl (-OH) groups and the amide (-CONH₂) group—would be expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted naphthalene. The exact position and intensity (molar absorptivity, ε) of these peaks would be sensitive to the solvent polarity. This sensitivity also makes UV-Vis spectroscopy a valuable tool for studying how the molecule interacts with its environment, which is a key aspect of chemo-sensing characterization.

Single Crystal X-ray Diffraction for Definitive Molecular Architecture Determination

While spectroscopic methods provide powerful evidence for chemical structure, single-crystal X-ray diffraction is the gold standard for determining the definitive three-dimensional molecular architecture in the solid state. Obtaining a suitable single crystal of this compound would allow for the precise measurement of bond lengths, bond angles, and torsional angles.

This technique would unambiguously confirm the connectivity of the atoms and the planarity of the naphthalene ring system. Furthermore, it would provide invaluable insight into the supramolecular structure, revealing intermolecular interactions such as hydrogen bonds involving the hydroxyl and amide groups. These interactions dictate how the molecules pack in the crystal lattice, influencing the material's bulk properties. To date, a solved crystal structure for this compound has not been reported in public crystallographic databases.

Computational Chemistry and Theoretical Modeling of 6,7 Dihydroxy 2 Naphthamide

Quantum Mechanical Studies (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 6,7-Dihydroxy-2-naphthamide would provide a detailed understanding of its geometry, stability, and electronic properties.

Theoretical studies on related diaminonaphthalene molecules using DFT with the B3LYP functional and a 6-31G(d,p) basis set have been used to investigate the effects of substituent positions on electronic and structural properties. researchgate.net Similar calculations on this compound would involve optimizing its molecular geometry to find the most stable arrangement of atoms. This optimization provides key data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric profile.

Furthermore, DFT calculations yield crucial electronic properties that govern the molecule's reactivity. These properties include ionization potential, electron affinity, and global reactivity descriptors such as chemical hardness and the electrophilicity index. For instance, studies on naphthalimide derivatives have utilized DFT to calculate ionization potentials and electron affinities, suggesting that these compounds are unlikely to oxidize DNA nucleobases directly from their ground states. researchgate.net For this compound, the presence of electron-donating hydroxyl groups and the electron-withdrawing amide group on the naphthalene (B1677914) scaffold is expected to create a unique electronic distribution, influencing its reactivity.

Table 1: Predicted Electronic Properties of this compound (Representative Values based on DFT studies of related aromatic compounds)

| Property | Predicted Value | Significance |

| Ionization Potential (eV) | ~7.5 - 8.5 | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity (eV) | ~1.0 - 2.0 | Energy released upon gaining an electron; indicates susceptibility to reduction. |

| Chemical Hardness (η) | ~2.5 - 3.5 | Resistance to change in electron distribution; a measure of stability. |

| Electrophilicity Index (ω) | ~1.5 - 2.5 | A measure of the ability to accept electrons; predicts electrophilic character. |

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool within the framework of quantum mechanics for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate and accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich dihydroxynaphthalene ring system, particularly around the hydroxyl groups, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the naphthalene ring and the amide group, suggesting these areas are susceptible to nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a critical parameter that correlates with the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity. DFT studies on related aromatic systems often report HOMO-LUMO gaps in the range of 4-5 eV.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP of this compound, negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the hydroxyl and amide groups, indicating these are sites for electrophilic interaction and hydrogen bond acceptance. Positive potential (blue) would likely be found around the hydrogen atoms of the hydroxyl and amide groups, marking them as sites for nucleophilic interaction and hydrogen bond donation.

Quantum Theory of Atoms in Molecules (QTAIM) for Intermolecular Interactions and Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous method for analyzing the electron density topology to define atoms, chemical bonds, and molecular structure. researchgate.net This approach allows for a detailed characterization of all types of chemical bonds, including covalent bonds and weaker non-covalent interactions like hydrogen bonds.

A QTAIM analysis of this compound would involve locating the bond critical points (BCPs) in the electron density. The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature of the chemical bonds. nih.gov For the covalent bonds within the naphthalene ring and the amide group, high values of ρ and negative values of ∇²ρ would be expected, characteristic of shared-shell interactions.

Of particular interest would be the analysis of intramolecular hydrogen bonding. For instance, a hydrogen bond could potentially form between the hydroxyl group at position 6 and the carbonyl oxygen of the amide group, depending on the conformational orientation. QTAIM can unequivocally identify such an interaction through the presence of a bond path and a BCP between the hydrogen and the oxygen atom. The properties at this BCP would be characteristic of a closed-shell interaction (low ρ and positive ∇²ρ). nih.gov

Table 2: Representative QTAIM Parameters for Bonds in this compound (Illustrative Values)

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Bond Character |

| C=C (aromatic) | ~0.30 | < 0 | Covalent |

| C-N (amide) | ~0.28 | < 0 | Covalent |

| C=O (amide) | ~0.40 | > 0 | Polar Covalent |

| O-H (hydroxyl) | ~0.35 | < 0 | Covalent |

| O···H (intramolecular H-bond) | ~0.02 | > 0 | Non-covalent (Hydrogen Bond) |

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum mechanical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior and conformational flexibility over time. MD simulations of this compound, typically performed in a simulated solvent environment, would reveal how the molecule moves, vibrates, and changes its shape at an atomistic level.

A key application of MD simulations is the exploration of the conformational landscape. The amide group and the hydroxyl groups in this compound have rotational freedom, leading to different possible conformers. MD simulations can sample these different conformations and help identify the most stable and populated ones. nih.gov Analysis of the simulation trajectory can provide information on the flexibility of different parts of the molecule, such as the rotation around the C-C bond connecting the amide group to the naphthalene ring.

Furthermore, MD simulations can shed light on the molecule's interactions with its environment, such as solvent molecules. The simulations can be used to calculate properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from different parts of the solute. This is crucial for understanding solvation effects on the molecule's structure and reactivity.

In Silico Approaches for Predicting Ligand-Target Interactions and Mechanistic Pathways

For molecules with potential biological activity, in silico methods like molecular docking are indispensable for predicting how they might interact with protein targets. Molecular docking simulations would place this compound into the binding site of a target protein and predict its binding orientation and affinity.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Docking algorithms then explore various possible binding poses and score them based on a scoring function that estimates the binding free energy. nih.gov Studies on other naphthamide derivatives have successfully used molecular docking to identify potential inhibitors for enzymes like xanthine oxidase. nih.gov

The results of a docking study on this compound would highlight key interactions, such as hydrogen bonds between the hydroxyl or amide groups and amino acid residues in the protein's active site. Hydrophobic interactions between the naphthalene ring and nonpolar residues would also be important. These predictions can guide the design of new derivatives with improved binding affinity and selectivity. For instance, in silico studies on 1,4-naphthoquinone derivatives have demonstrated their potential as therapeutic agents by showing strong binding interactions at the active sites of their target proteins. ijfmr.com

Beyond simple docking, more advanced computational techniques can be used to explore the mechanistic pathways of ligand binding or enzyme catalysis. These methods can help to understand the energy barriers and transition states involved in these processes, providing a more complete picture of the molecule's potential biological action.

Mechanistic Investigations of Biological Activities of 6,7 Dihydroxy 2 Naphthamide and Analogues in Vitro/cellular Context

Elucidation of Antioxidant Mechanisms

The antioxidant properties of phenolic compounds are a cornerstone of their biological effects. For 6,7-Dihydroxy-2-naphthamide, its antioxidant potential is likely rooted in its ability to donate hydrogen atoms and modulate cellular stress response pathways.

Free Radical Scavenging Pathways and Hydrogen Atom Transfer Potential

The primary mechanism by which many phenolic antioxidants neutralize free radicals is through hydrogen atom transfer (HAT). In this process, the antioxidant molecule donates a hydrogen atom to a free radical, thereby stabilizing the radical and preventing it from causing cellular damage. The efficiency of this process is largely dependent on the bond dissociation enthalpy of the O-H bond in the antioxidant.

Studies on other dihydroxynaphthalene compounds, such as 1,8-dihydroxynaphthalene (1,8-DHN), have demonstrated their potency as HAT agents. nih.gov This potency is attributed to the stabilization of the resulting phenoxyl radical through intramolecular hydrogen bonding and the resonance effects of the naphthalene (B1677914) ring system. nih.gov It is plausible that this compound would also exhibit robust HAT potential due to its dihydroxyl substitution on the naphthalene core. The presence of two hydroxyl groups would likely contribute to its radical scavenging capacity. The general mechanism of free radical scavenging by a dihydroxynaphthalene is depicted below:

DHN(OH)₂ + R• → DHN(OH)O• + RH

Where DHN(OH)₂ represents the dihydroxynaphthalene compound and R• is a free radical. The resulting semiquinone radical (DHN(OH)O•) is relatively stable and less reactive, thus terminating the radical chain reaction.

The antioxidant activity of various dihydroxynaphthalenes has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. acs.orgnih.gov For instance, allomelanin derived from 1,8-dihydroxynaphthalene has shown significant DPPH radical scavenging activity. acs.orgnih.gov

Table 1: Postulated Free Radical Scavenging Activity of Dihydroxynaphthalene Analogs This table is illustrative and based on general findings for dihydroxynaphthalenes; specific values for this compound are not available.

| Compound Family | Radical Scavenging Assay | Postulated Activity |

|---|---|---|

| Dihydroxynaphthalenes | DPPH | Potent |

| Dihydroxynaphthalenes | ABTS | Potent |

Modulation of Cellular Oxidative Stress Responses

Beyond direct radical scavenging, polyphenolic compounds can influence cellular responses to oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Dihydroxynaphthalene derivatives may help to mitigate this imbalance.

Research on other polyphenols has shown that they can reduce the levels of cellular ROS and protect against oxidative damage to lipids, proteins, and DNA. While direct evidence for this compound is not available, studies on related compounds suggest that it could play a role in protecting cells from oxidative insults. For instance, melanin (B1238610) derived from 1,8-dihydroxynaphthalene has been investigated for its protective effects against oxidative stress. nih.gov

Nrf2 Signaling Pathway Activation in Cellular Models

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant defense system. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.

Several studies have focused on naphthalene-based compounds as non-electrophilic activators of the Nrf2 pathway. nih.govuic.edu These compounds can bind to Keap1, a repressor protein of Nrf2, leading to the release and activation of Nrf2. nih.gov This activation results in the upregulation of downstream targets such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Given its naphthalene core, it is hypothesized that this compound could also act as an activator of the Nrf2 signaling pathway, thereby enhancing the endogenous antioxidant capacity of the cell.

Metal Chelation Principles and Stoichiometric Studies

The interaction with metal ions is another important aspect of the biological activity of polyphenolic compounds. The ability to chelate metal ions can contribute to their antioxidant effects by preventing metal-catalyzed free radical formation.

Chelation Modes with Transition Metal Ions and Binding Affinity

Polyphenolic compounds, particularly those with ortho-dihydroxyl groups (catechols), are known to be effective metal chelators. They can form stable complexes with various transition metal ions such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺). This chelation occurs through the formation of coordinate bonds between the metal ion and the oxygen atoms of the hydroxyl groups.

While specific binding affinity data for this compound is not available in the reviewed literature, studies on other dihydroxynaphthalene and related structures suggest that it would form complexes with transition metals. The stoichiometry of these complexes would depend on the coordination number of the metal ion and the number of available binding sites on the ligand. For instance, bidentate chelation involving the two adjacent hydroxyl groups could lead to the formation of complexes with metal-to-ligand ratios of 1:1, 1:2, or 1:3.

Table 2: Potential Metal Chelation Properties of Dihydroxynaphthalene Derivatives This table is illustrative and based on the general properties of polyphenols; specific data for this compound are not available.

| Metal Ion | Potential Binding Stoichiometry (Metal:Ligand) |

|---|---|

| Fe(III) | 1:1, 1:2, 1:3 |

| Cu(II) | 1:1, 1:2 |

| Zn(II) | 1:1, 1:2 |

Influence of Dihydroxyl Group Pattern on Metal Complexation Ability

The position of the hydroxyl groups on the naphthalene ring is a critical determinant of the metal-chelating ability of dihydroxynaphthalene compounds. Ortho-dihydroxyl groups (e.g., in 1,2- or 2,3-dihydroxynaphthalene) create a favorable geometry for the formation of a stable five-membered chelate ring with a metal ion. This arrangement generally leads to stronger metal binding compared to meta or para arrangements of hydroxyl groups, where chelation is less favorable or not possible.

Role in Metal-Catalyzed Reaction Inhibition (e.g., Fenton-type reactions)

The chemical structure of this compound, featuring a catechol group (two adjacent hydroxyl groups) on a naphthalene ring, suggests a strong potential for inhibiting metal-catalyzed oxidation reactions such as the Fenton reaction. The Fenton reaction generates highly reactive hydroxyl radicals from hydrogen peroxide, a process catalyzed by redox-active metals, most notably ferrous iron (Fe²⁺). This reaction is a significant contributor to oxidative stress in biological systems.

The inhibitory action of compounds like this compound can occur through two primary mechanisms. Firstly, they can function as direct radical scavengers. Dihydroxylated aromatic compounds, such as 1,8-dihydroxynaphthalene, have demonstrated the ability to efficiently quench harmful radicals like alkylperoxyl (ROO•) and hydroperoxyl (HOO•) radicals, thereby terminating the propagation of lipid peroxidation chain reactions. nih.govmdpi.com Secondly, the catechol moiety is a powerful metal chelator. mdpi.com By binding to and forming a stable complex with metal ions like Fe²⁺, it can prevent them from participating in the catalytic cycle of the Fenton reaction. mdpi.com Metal chelating agents are considered secondary antioxidants because they reduce the redox potential of the metal ion, stabilizing it in its oxidized state and rendering it inactive as a catalyst for radical formation. mdpi.com Therefore, the 6,7-dihydroxy substitution pattern is critical for this protective, antioxidant activity by preventing the formation of damaging reactive oxygen species.

Cellular Pathway Modulation Studies

A close analogue, 6,7-dihydroxy-2-(4′-hydroxyphenyl)naphthalene (PNAP-6), has been shown to induce cytotoxicity and apoptosis in human colorectal cancer (HCT116) cells. nih.gov Investigations into its mechanism revealed that PNAP-6 triggers apoptosis through the activation of both the endoplasmic reticulum (ER) stress pathway and the extrinsic (death receptor-mediated) apoptotic pathway. nih.gov Treatment with this compound leads to a significant increase in the population of apoptotic cells, which is observable through flow cytometry as an accumulation of cells in the sub-G1 phase of the cell cycle. nih.gov

Furthermore, PNAP-6 was found to induce cell cycle arrest at the G2/M phase. nih.gov After 48 hours of treatment, the percentage of HCT116 cells in the G2/M phase increased from approximately 34% in untreated control cells to over 50%. nih.gov Concurrently, the percentage of apoptotic cells (sub-G1 phase) rose from 1.4% to over 20%, demonstrating a potent effect on cell cycle progression and survival. nih.gov

Table 1: Effect of 6,7-dihydroxy-2-(4′-hydroxyphenyl)naphthalene (PNAP-6) on Cell Cycle Distribution in HCT116 Cells

| Treatment Group | % of Cells in Sub-G1 (Apoptosis) | % of Cells in G2/M Phase |

| Control (Untreated) | 1.4% | 34.28% |

| PNAP-6 (48h) | >20% | >50% |

This table is generated based on data reported for the analogue PNAP-6 in HCT116 human colorectal cancer cells. nih.gov

Compounds with a dihydroxy-aromatic structure often exert their anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and inflammation. A related dihydroxy-phenanthrene compound, 6,7-dihydroxy-2,4-dimethoxyphenanthrene, has been shown to modulate the NF-κB/COX-2 signaling pathway in human colon adenocarcinoma (Caco-2) cells. nih.gov This pathway is crucial in inflammation-driven cancers. The compound was found to significantly reduce the expression of pro-inflammatory factors like interleukin-8 (IL-8) and tumor necrosis factor-α (TNF-α). nih.gov

Similarly, the analogue 6,7-dihydroxy-2-(4′-hydroxyphenyl)naphthalene (PNAP-6) has been reported to reduce the production of lipopolysaccharide-induced pro-inflammatory mediators, including IL-6, TNF-α, inducible nitric oxide synthase (iNOS), and cyclooxygenase-II (COX-II). nih.gov These findings suggest that this compound and its analogues can interfere with critical inflammatory and survival pathways, such as the NF-κB pathway, which are often constitutively active in cancer cells and drive their proliferation and resistance to apoptosis.

Enzyme Inhibition and Modulation Studies

1-Deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) is a key enzyme in the methylerythritol phosphate (B84403) (MEP) pathway, which is essential for the synthesis of isoprenoids in many pathogens, including Mycobacterium tuberculosis, but is absent in humans. This makes DXR an attractive target for antimicrobial drug development. The enzyme catalyzes the conversion of 1-deoxy-D-xylulose-5-phosphate (DXP) to MEP in an NADPH-dependent reaction that requires a divalent metal ion (e.g., Mn²⁺ or Mg²⁺) as a cofactor in its active site.

Inhibitors of DXR, such as the natural product fosmidomycin, typically function by acting as metal-binding groups that chelate the divalent metal ion in the enzyme's active site. This chelation prevents the proper binding and orientation of the substrate (DXP) or cofactor, thereby blocking the enzymatic reaction. Given that the 6,7-dihydroxy moiety of this compound forms a catechol group, which is known for its strong metal-chelating properties, it is plausible that this compound could inhibit DXR through a similar mechanism of action by coordinating with the essential metal cofactor in the active site.

Related naphthoic acid substrates can undergo various enzymatic transformations. For instance, whole cells of a recombinant Escherichia coli strain have been used to catalyze the regioselective oxidation of 6-hydroxy-2-naphthoic acid to produce 6,7-dihydroxynaphthoic acid. chemicalbook.com This reaction demonstrates that the naphthalene ring system is a viable substrate for enzymatic hydroxylation, creating the key catechol structure. Such transformations are critical in the biosynthesis of secondary metabolites and highlight how enzymes can modify naphthoate scaffolds to produce biologically active molecules.

Structure Activity Relationship Sar Analysis for 6,7 Dihydroxy 2 Naphthamide Derivatives

Correlating Structural Modifications with Mechanistic Biological Activity Profiles

There is no available research that directly correlates structural modifications of 6,7-Dihydroxy-2-naphthamide derivatives with their mechanistic biological activity profiles. Studies on other classes of naphthalimide derivatives have shown that this class of compounds can exhibit anticancer properties. nih.govresearchgate.net The specific impact of the 6,7-dihydroxy substitution on the naphthalene (B1677914) core in relation to its biological mechanism remains uninvestigated.

Impact of Amide Linkage and Substituent Variations on Molecular Functionality

Specific data on the impact of modifying the amide linkage or varying substituents on the this compound scaffold is not present in the current scientific literature. However, for the broader class of amide derivatives, it is generally understood that the nature of the amide bond and the substituents attached to it can significantly influence biological activity. sphinxsai.comresearchgate.net For instance, in other series of amide-containing compounds, alterations in the substituents on the amide nitrogen can affect properties such as solubility, stability, and receptor-binding affinity. mdpi.com In the context of naphthalene carboxamides, different thio-heterocyclic rings fused to the naphthalene core and variations in aminoalkyl side chains have been shown to affect antitumor and DNA photocleaving activities. ecnu.edu.cn

Stereochemical Influences on Molecular Recognition and Activity Profiles

There are no studies available that specifically investigate the stereochemical influences on the molecular recognition and activity profiles of this compound derivatives. In other classes of molecules, such as quinolinones bearing a dihydroxy naphthalene moiety, stereochemistry has been shown to have a significant impact on biological activity, with syn-isomers being more active than anti-isomers. nih.gov This highlights the general principle that the three-dimensional arrangement of atoms in a molecule is often crucial for its interaction with biological targets.

Electronic Structure and Reactivity Correlations with Observed Effects

A direct correlation between the electronic structure and reactivity of this compound derivatives and their biological effects has not been reported. The electronic properties of a molecule, such as the distribution of electron density and the energies of frontier molecular orbitals, are known to play a critical role in its reactivity and biological interactions. For many classes of compounds, the position and nature of substituents, such as hydroxyl groups, can significantly alter the electronic landscape of the molecule, thereby influencing its biological activity. researchgate.net However, without specific experimental or computational data for this compound, any such correlations remain speculative.

Applications in Advanced Chemical Sensing and Fluorescent Probe Design

Principles of Optical Chemical Sensor Development Utilizing Naphthamide Scaffolds

Optical chemical sensors are devices that utilize changes in optical properties, such as fluorescence or color, to signal the presence of a specific analyte. almacgroup.com The development of these sensors based on naphthamide scaffolds is often guided by the "fluorophore-spacer-receptor" model. nih.gov In this modular design:

Fluorophore: The naphthamide core serves as the signaling unit due to its inherent fluorescence. Naphthalene (B1677914) derivatives are advantageous as they possess good stability, structural plasticity, and high quantum efficiency. nih.gov

Receptor: This is a recognition site designed to selectively bind to the target analyte. The choice of receptor determines the sensor's selectivity.

Spacer: A linker that connects the fluorophore and the receptor.

The interaction between the receptor and the analyte induces a change in the electronic properties of the system, which in turn modulates the fluorescence output of the naphthamide fluorophore. This modulation can manifest as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength. nih.gov Naphthalene derivatives are a versatile class of fluorescent probes due to their conjugated bisbenzyl ring structure and the ease with which their optical properties can be tuned by modifying their functional groups. nih.gov

The efficiency of an optical chemical sensor is highly dependent on the appropriate selection of both the indicator (the naphthamide scaffold) and the sensing platform. nih.gov The design of fluorescent probes often involves leveraging photophysical phenomena such as Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET) to achieve a detectable response. nih.gov

Design and Engineering of Fluorescent Turn-On/Turn-Off Probes

The design of fluorescent probes based on naphthamide scaffolds allows for the creation of both "turn-on" and "turn-off" sensors, providing versatility in detection methods.

Fluorescent Turn-On Probes: These probes are designed to be initially non-fluorescent or weakly fluorescent. Upon binding to the target analyte, a chemical or conformational change occurs that "switches on" the fluorescence. This is a highly desirable mechanism as it produces a signal against a low background, leading to high sensitivity. For instance, a novel hydroxy-functionalized naphthalimide-based fluorescent probe was designed to detect H₂S. In the presence of H₂S, the azide (B81097) group in the probe is reduced to an amine group, resulting in a "turn-on" fluorescence signal. nih.gov

Fluorescent Turn-Off Probes: In contrast, "turn-off" probes exhibit strong initial fluorescence that is quenched upon interaction with the analyte. While effective, these probes can sometimes be susceptible to false positives from other quenching agents in the sample matrix.

The engineering of these probes involves careful selection of the receptor unit and its attachment point on the naphthamide core. The electronic properties of the receptor and its interaction with the analyte dictate whether the fluorescence will be enhanced or quenched. For example, the chelation of a metal ion can restrict intramolecular rotations, leading to an enhancement of fluorescence (chelation-enhanced fluorescence, CHEF). Conversely, the binding of a paramagnetic metal ion can lead to fluorescence quenching.

Selective Detection Mechanisms for Specific Ionic Species (e.g., Cyanide Ions, Mercury Ions, Copper Ions, Aluminum Ions)

Naphthamide and its derivatives have been successfully employed in the design of selective fluorescent probes for a variety of environmentally and biologically significant ions.

Cyanide Ions (CN⁻): Chemosensors based on 3-hydroxy-2-naphthohydrazide (B1221801) have demonstrated selective sensing of CN⁻ ions. The detection mechanism is attributed to the deprotonation of the labile Schiff base center by the cyanide ions, which results in a visible color change from colorless to yellow. researchgate.net

Mercury Ions (Hg²⁺): A naphthalimide-based fluorescent probe, NADP, was developed for the detection of Hg²⁺. The mechanism involves a Hg²⁺-triggered deprotection reaction, leading to a significant change in fluorescence from colorless to green. This probe exhibited high selectivity and a low detection limit of 13 nM. niscpr.res.in Another approach utilized a naphthol-based probe for the sensitive detection of Hg²⁺ in a solution of acetonitrile (B52724) and buffer. researchgate.net

Copper Ions (Cu²⁺): Spectrophotometric methods have been developed for the detection of Cu(II) ions using derivatives of naphthalene. For example, 7-bromo-2-nitroso-1-oxynaphthalene-3,6-disulfoacid forms a blue water-soluble complex with Cu(II) ions, allowing for its detection. google.com The binding ratio for such complexes is often found to be 1:2 (metal:reagent). google.com

Aluminum Ions (Al³⁺): Naphthalene derivative fluorescent probes have been successfully used to construct Al³⁺ fluorescent systems. Upon the addition of Al³⁺ to a solution of the probe, a significant enhancement in fluorescence intensity and a blue shift in the emission peak can be observed. nih.gov One study reported a 2:1 binding ratio of the probe to Al³⁺ with a calculated binding constant of 1.598 × 10⁵ M⁻¹. nih.gov

The selectivity of these probes for a specific ion is a critical aspect of their design. This is often achieved by tailoring the receptor's size, geometry, and binding atoms to match the properties of the target ion.

Table 1: Examples of Naphthamide-Based Probes for Ion Detection

| Analyte | Probe Type | Detection Mechanism | Limit of Detection (LOD) |

|---|---|---|---|

| Cyanide (CN⁻) | 3-hydroxy-2-naphthohydrazide derivative | Deprotonation | 8.2 µM researchgate.net |

| Mercury (Hg²⁺) | Naphthalimide-based (NADP) | Deprotection reaction | 13 nM niscpr.res.in |

| Copper (Cu²⁺) | 7-bromo-2-nitroso-1-oxynaphthalene-3,6-disulfoacid | Complexation | 0.141 µg/25ml google.com |

| Aluminum (Al³⁺) | Naphthalene derivative | Complexation | 8.73 × 10⁻⁸ mol/L nih.gov |

Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) in Sensor Response

Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) are two fundamental photophysical processes that are often exploited in the design of fluorescent sensors based on naphthamide scaffolds. nih.gov

Photoinduced Electron Transfer (PET): In a typical PET sensor, the receptor (electron donor) is capable of transferring an electron to the excited state of the fluorophore (electron acceptor), which quenches the fluorescence. When the receptor binds to an analyte, its electron-donating ability is diminished, thus inhibiting the PET process and "turning on" the fluorescence. nih.gov This "fluorophore-spacer-receptor" format is a common strategy in the design of fluorescent probes. nih.gov

Intramolecular Charge Transfer (ICT): ICT occurs in molecules that have an electron-donating group and an electron-withdrawing group connected by a π-conjugated system. Upon photoexcitation, there is a transfer of electron density from the donor to the acceptor, creating a charge-separated excited state. The emission from this ICT state is often sensitive to the polarity of the environment and can be modulated by the binding of an analyte to either the donor or acceptor group. The interaction with an analyte can enhance or inhibit the ICT process, leading to a change in fluorescence intensity and/or a shift in the emission wavelength. nih.gov

In some cases, both PET and ICT mechanisms can operate simultaneously in a single sensor, providing a more complex and potentially more sensitive response to the analyte. For example, a naphthalimide-based sensor might have an amine receptor that acts as a PET donor, while the naphthamide core itself has ICT character. Binding of a metal ion to the amine would inhibit PET, while also potentially altering the ICT state, leading to a dual response.

Application of Naphthamide-Based Probes in In Vitro Cellular Imaging

The favorable photophysical properties of naphthamide derivatives, such as high fluorescence quantum yields, good photostability, and the ability to be excited by visible light, make them excellent candidates for applications in cellular imaging. Fluorescent probes designed from these scaffolds can be used to visualize the distribution and concentration of specific analytes within living cells.

To be effective for in vitro cellular imaging, a probe must possess several key characteristics:

Cell Permeability: The probe must be able to cross the cell membrane to reach its intracellular target.

Low Cytotoxicity: The probe should not be harmful to the cells at the concentrations used for imaging.

High Selectivity and Sensitivity: The probe must respond specifically to its target analyte even in the complex intracellular environment.

Biocompatibility: The probe should not interfere with normal cellular processes.

Naphthalimide-based probes have been successfully used for imaging a variety of intracellular species. For example, the NADP probe for Hg²⁺ was successfully applied to monitor mercury ions in living cells and zebrafish, demonstrating low cytotoxicity. niscpr.res.in Another study developed a nitronaphthalimide-based probe for imaging hypoxia in human breast cancer cells. The probe's fluorescence response was dependent on the presence of nitroreductase, an enzyme overexpressed in hypoxic conditions.

Furthermore, fluorescent probes can be designed to target specific organelles within the cell, providing more detailed information about localized chemical environments. The ability to track dynamic changes in ion concentrations or enzyme activity in real-time within living cells is a powerful tool for understanding cellular physiology and disease pathology.

Future Directions and Emerging Research Avenues for 6,7 Dihydroxy 2 Naphthamide

Novel Methodologies in Advanced Synthesis and Derivatization

The exploration of 6,7-Dihydroxy-2-naphthamide's potential is fundamentally linked to the development of efficient and versatile synthetic routes. While the direct synthesis of this specific molecule is not widely documented, established methods for the synthesis of dihydroxynaphthalenes and naphthalene (B1677914) carboxamides can be adapted. For instance, biosynthetic pathways for 1,8-dihydroxynaphthalene (DHN) in fungi and bacteria have been identified, which could inspire biocatalytic approaches. nih.govacs.orgnih.gov Chemical syntheses, such as the alkali fusion of naphthalenesulfonic acids or more modern cross-coupling strategies, also offer viable routes. researchgate.net The formation of the naphthamide group can be achieved by reacting a naphthalenecarboxylic acid halide with ammonium (B1175870) acetate (B1210297) in a suitable solvent. google.com

Beyond the synthesis of the parent compound, the true potential lies in the creation of a diverse library of derivatives. The catechol and naphthamide moieties offer multiple handles for chemical modification.

Derivatization of the Catechol Group: The two hydroxyl groups can be selectively or fully alkylated, acylated, or converted to ethers to modulate solubility, electronic properties, and hydrogen-bonding capabilities. These modifications can influence the antioxidant potential and metal-chelating properties of the molecule.

Modification of the Naphthamide Group: The amide nitrogen can be substituted with a wide range of alkyl and aryl groups, which can introduce new functionalities, alter steric hindrance, and influence intermolecular interactions. rsc.orgrsc.org

Modification of the Naphthalene Ring: Electrophilic aromatic substitution reactions could be employed to introduce additional functional groups onto the naphthalene core, further tuning the molecule's properties.

| Reaction Type | Target Moiety | Potential Reagents | Expected Outcome |

|---|---|---|---|

| Etherification | Catechol | Alkyl halides, Benzyl bromide | Increased lipophilicity, altered hydrogen bonding |

| Esterification | Catechol | Acid chlorides, Anhydrides | Prodrug potential, modified electronic properties |

| N-Alkylation/Arylation | Amide | Substituted alkyl/aryl halides | Introduction of new functional groups, steric modulation |

| Electrophilic Aromatic Substitution | Naphthalene Ring | Nitrating agents, Halogens | Tuning of electronic properties and reactivity |

Advanced Computational Chemistry for Predictive Material and Biological Design

Computational chemistry offers a powerful toolkit for accelerating the discovery and design of novel materials and therapeutic agents based on the this compound scaffold. elsevierpure.comnih.govresearchgate.netbmc-rm.orgbio-hpc.eu By modeling the behavior of this molecule at the atomic level, researchers can predict its properties and guide synthetic efforts towards derivatives with desired characteristics.

Density Functional Theory (DFT) calculations can be employed to understand the fundamental electronic structure of this compound. These calculations can predict properties such as:

Molecular Geometry: Determining the most stable conformation of the molecule, including the planarity of the naphthalene ring and the orientation of the hydroxyl and amide groups.

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to predict the molecule's redox potential and its potential as an electronic material.

Spectroscopic Properties: Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in the characterization of newly synthesized derivatives.

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments. rsc.orgnih.govnih.govrsc.org For example, MD simulations can be used to:

Study Solvation: Understanding how the molecule interacts with different solvents, which is crucial for predicting its solubility and for designing purification processes.

Predict Binding to Biological Targets: Simulating the interaction of this compound derivatives with the active sites of enzymes or the grooves of DNA to predict their potential as therapeutic agents. nih.gov

Model Self-Assembly: Investigating how individual molecules interact with each other to form larger aggregates, which is important for the design of new materials with specific nanostructures.

| Computational Method | Predicted Properties | Potential Applications |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, spectroscopic properties | Design of electronic materials, prediction of reactivity |

| Molecular Dynamics (MD) | Solvation, binding affinity to biological targets, self-assembly | Drug design, materials science |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity based on molecular descriptors | Virtual screening of compound libraries, prediction of toxicity |

Deeper Elucidation of Complex Molecular Recognition and Interaction Mechanisms

The unique combination of a catechol group and a planar naphthalene ring in this compound suggests a rich landscape of non-covalent interactions that can be exploited for molecular recognition.

Hydrogen Bonding: The catechol moiety is a versatile hydrogen bond donor and acceptor. nih.govrsc.org It can form intramolecular hydrogen bonds, which influence the molecule's conformation and reactivity. acs.orgvedantu.com It can also form intermolecular hydrogen bonds with other molecules, including water, proteins, and nucleic acids, which is a key aspect of its potential biological activity and adhesive properties. nih.gov

π-π Stacking: The extended aromatic system of the naphthalene core is prone to π-π stacking interactions with other aromatic molecules, such as the side chains of amino acids (e.g., phenylalanine, tyrosine, tryptophan) and the bases of DNA. nih.govtandfonline.comnih.govarxiv.orgbenthamopenarchives.com These interactions are crucial for the binding of many drugs to their biological targets.

Cation-π Interactions: The electron-rich naphthalene ring can also participate in cation-π interactions with positively charged species, such as metal ions or the side chains of lysine (B10760008) and arginine residues in proteins. nih.gov

By systematically studying these interactions using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling, it will be possible to understand how this compound and its derivatives recognize and bind to specific molecular targets. This knowledge will be invaluable for the rational design of new drugs, sensors, and materials.

| Interaction Type | Structural Feature | Potential Role |

|---|---|---|

| Hydrogen Bonding | Catechol group, Amide group | Binding to proteins and nucleic acids, self-assembly, solubility |

| π-π Stacking | Naphthalene ring | DNA intercalation, binding to aromatic residues in proteins |

| Cation-π Interactions | Naphthalene ring | Binding to metal ions and positively charged amino acids |

Integration with High-Throughput Screening Methodologies for Functional Discovery

High-throughput screening (HTS) provides a rapid and efficient way to test large libraries of compounds for a specific biological activity or material property. nih.govresearchgate.neteurekaselect.com By integrating the synthesis of a diverse library of this compound derivatives with HTS, it will be possible to quickly identify lead compounds for a wide range of applications.

Given the structural features of this compound, several HTS assays are of particular interest:

Antioxidant Activity Assays: The catechol moiety is a well-known antioxidant pharmacophore. HTS assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays can be used to screen for derivatives with potent radical-scavenging activity. nih.govresearchgate.netfrontiersin.orgnih.govmdpi.com

Kinase Inhibition Assays: Many kinase inhibitors feature a naphthalene or a similar bicyclic aromatic scaffold. nih.gov HTS assays that measure the phosphorylation of a substrate can be used to identify derivatives that inhibit the activity of specific kinases, which are important targets in cancer therapy.

DNA Binding Assays: The planar aromatic structure of the naphthalene ring suggests that derivatives of this compound may be able to intercalate into DNA. Fluorescence-based HTS assays can be used to screen for compounds that bind to DNA, which could have applications as anticancer agents or as probes for DNA imaging. nih.govresearchgate.netnih.gov

The data generated from HTS campaigns can be used to build structure-activity relationship (SAR) models, which can then be used to guide the design of next-generation compounds with improved potency and selectivity.

| HTS Assay Type | Target Property | Assay Principle |

|---|---|---|

| DPPH/ABTS Assay | Antioxidant activity | Measures the discoloration of a radical solution upon reduction by an antioxidant. |

| Kinase Activity Assay | Kinase inhibition | Measures the transfer of a phosphate (B84403) group from ATP to a substrate, often using a fluorescence-based readout. |

| DNA Intercalation Assay | DNA binding | Measures the change in fluorescence of a DNA-binding dye upon displacement by a test compound. |

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for 6,7-Dihydroxy-2-naphthamide, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via enzymatic or chemical routes. Enzymatic synthesis using recombinant CYP199A2 oxidase enables regioselective hydroxylation of 6-hydroxy-2-naphthoic acid precursors, ensuring specificity for the 6,7-dihydroxy configuration . Chemical methods involve oxidation reactions (e.g., using H₂O₂ or metal catalysts) followed by purification via column chromatography. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm hydroxyl and carboxylic acid group positions .

Q. How should researchers evaluate the acute toxicity of this compound in preclinical models?

- Methodological Answer : Use tiered toxicity screening:

- In vitro : Test cytotoxicity in human cell lines (e.g., HepG2 or HEK293) via MTT assays, with IC₅₀ calculations.

- In vivo : Administer escalating doses (10–100 mg/kg) to rodents, monitoring organ weight changes, serum biomarkers (ALT, AST), and histopathology of liver/kidney tissues. Reference toxicogenomic databases (e.g., EPA DSSTox) to compare structural analogs like naphthalene derivatives, which may share metabolic pathways involving cytochrome P450 enzymes .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic proton environments (δ 6.8–7.5 ppm) and hydroxyl group coupling patterns.

- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) functionalities.

- Mass Spectrometry (HRMS) : Verify molecular weight (204.18 g/mol) and fragmentation patterns to distinguish from isomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis of existing studies, categorizing data by assay type (e.g., antimicrobial vs. antioxidant), concentration ranges, and model systems. Use tools like PRISMA guidelines to assess methodological quality and bias .

- Cross-Validation : Replicate conflicting experiments under standardized conditions (e.g., pH, solvent, temperature) and employ orthogonal assays (e.g., fluorescence-based ROS detection for antioxidant claims vs. agar dilution for antimicrobial activity) .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Q. What strategies elucidate the mechanism of this compound’s interaction with bacterial enzymes?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., DNA gyrase or β-lactamase) using spectrophotometric kinetics.

- Molecular Docking : Simulate binding interactions with AutoDock Vina, focusing on hydrogen bonding with hydroxyl groups and π-π stacking with aromatic residues. Validate predictions via site-directed mutagenesis of enzyme active sites .

Q. How can researchers mitigate oxidative degradation of this compound during long-term stability studies?

- Methodological Answer :

- Storage Optimization : Store samples in amber vials under inert gas (N₂/Ar) at –20°C to minimize photolytic and oxidative degradation.

- Stability-Indicating HPLC : Develop a gradient method with photodiode array detection to track degradation products (e.g., quinone formation from hydroxyl oxidation) .

Q. What advanced techniques quantify hydrogen-bonding interactions of this compound in supramolecular assemblies?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to identify intermolecular H-bonds between hydroxyl/carboxylic acid groups and adjacent molecules.

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics with model receptors (e.g., cyclodextrins) to assess interaction strength (ΔG, ΔH) .

Methodological Resources

- Data Analysis : Utilize tools like PubChem’s bioactivity datasets or specialized software (e.g., ImageJ) to analyze spectral/kinetic data and compare with literature .

- Safety Protocols : Follow guidelines for handling naphthalene derivatives, including PPE (gloves, goggles), ventilation, and emergency procedures for spills or exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.